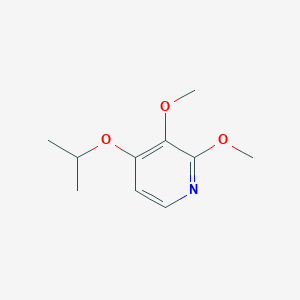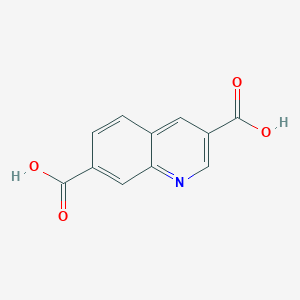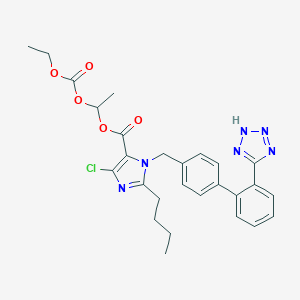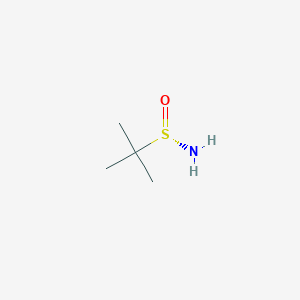
3-O-(2-Iodoethyl)-D-glucose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-O-(2-Iodoethyl)-D-glucose, commonly known as Iodoethylglucose, is a radioactive glucose analog that is used in scientific research for imaging and studying glucose metabolism in living organisms. It is a valuable tool in the field of molecular imaging and is widely used in various research applications.
Wirkmechanismus
Iodoethylglucose works by mimicking the structure of glucose, which allows it to be taken up by cells in the same way as glucose. Once inside the cell, Iodoethylglucose is phosphorylated and trapped, which allows it to be detected using PET imaging.
Biochemische Und Physiologische Effekte
Iodoethylglucose is generally well-tolerated and does not have any significant biochemical or physiological effects on the body. However, as with any radioactive substance, there is a small risk of radiation exposure, which should be carefully monitored.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Iodoethylglucose is its ability to provide non-invasive imaging of glucose metabolism in living organisms. This allows researchers to study glucose uptake and distribution in real-time, which can provide valuable insights into various biological processes. However, there are some limitations to the use of Iodoethylglucose, including its short half-life, which limits the time window for imaging, and its relatively high cost compared to other imaging agents.
Zukünftige Richtungen
There are several future directions for the use of Iodoethylglucose in scientific research. One potential application is in the study of neurological disorders, such as Alzheimer's disease, where glucose metabolism is known to be altered. Additionally, there is ongoing research into the development of new glucose analogs that may have improved imaging properties compared to Iodoethylglucose. Overall, Iodoethylglucose is a valuable tool in the field of molecular imaging, and its use is likely to continue to expand in the future.
Synthesemethoden
The synthesis of Iodoethylglucose involves the reaction of glucose with iodine and ethylene oxide in the presence of a catalyst. The resulting compound is then purified and labeled with a radioactive isotope, typically fluorine-18, to produce the final product.
Wissenschaftliche Forschungsanwendungen
Iodoethylglucose is primarily used in positron emission tomography (PET) imaging to study glucose metabolism in living organisms. It is particularly useful in cancer research, as cancer cells have a higher rate of glucose metabolism compared to normal cells. By injecting a small amount of Iodoethylglucose into a patient, researchers can track the uptake and distribution of glucose in the body, which can provide valuable information about the presence and progression of cancer.
Eigenschaften
CAS-Nummer |
152099-89-3 |
|---|---|
Produktname |
3-O-(2-Iodoethyl)-D-glucose |
Molekularformel |
C8H15IO6 |
Molekulargewicht |
334.11 g/mol |
IUPAC-Name |
(2R,3S,4R,5R)-2,4,5,6-tetrahydroxy-3-(2-iodoethoxy)hexanal |
InChI |
InChI=1S/C8H15IO6/c9-1-2-15-8(6(13)4-11)7(14)5(12)3-10/h4-8,10,12-14H,1-3H2/t5-,6+,7-,8-/m1/s1 |
InChI-Schlüssel |
TVNSPMNSKGLORC-ULAWRXDQSA-N |
Isomerische SMILES |
C(CI)O[C@H]([C@H](C=O)O)[C@@H]([C@@H](CO)O)O |
SMILES |
C(CI)OC(C(C=O)O)C(C(CO)O)O |
Kanonische SMILES |
C(CI)OC(C(C=O)O)C(C(CO)O)O |
Synonyme |
3-O-(2-iodoethyl)-D-glucose 3-O-(2-iodoethyl)glucose |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7-Bromo-2-methylpyrido[2,3-b]pyrazine](/img/structure/B136524.png)











